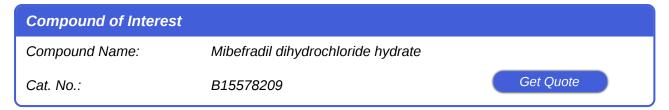


Mibefradil in the Treatment of Hypertension and Angina: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of data from Mibefradil treatment groups, offering a comparative perspective against other calcium channel blockers and placebo. The information is compiled from various clinical trials and pharmacological studies to support research and drug development efforts.

Comparative Efficacy in Hypertension

Mibefradil has been evaluated in several double-blind, randomized clinical trials against other widely used antihypertensive agents. The following tables summarize the key efficacy data from these studies.

Table 1: Mibefradil vs. Amlodipine for Mild-to-Moderate Essential Hypertension[1]



Parameter	Mibefradil (50/100 mg once daily)	Amlodipine (5/10 mg once daily)
Mean Reduction in Trough Sitting Diastolic Blood Pressure (SDBP)	-11.5 ± 8.2 mm Hg	-13.2 ± 7.9 mm Hg
Percentage of Patients with Normalized SDBP (≤ 90 mm Hg)	~74%	~74%
Change in Heart Rate	-5.5 bpm	No change

Table 2: Mibefradil vs. Diltiazem CD for Mild-to-Moderate Essential Hypertension[2]

Parameter	Mibefradil (100 mg once daily)	Diltiazem CD (360 mg once daily)	p-value
Mean Reduction in Trough SDBP	-14.0 ± 7.8 mmHg	-9.5 ± 7.5 mmHg	< 0.001
Percentage of Patients with Normalized SDBP	72%	51%	< 0.01

Table 3: Mibefradil vs. Nifedipine GITS in Moderate-to-Severe Hypertensives[3]

Parameter	Mibefradil (up to 150 mg)	Nifedipine GITS (up to 90 mg)
Response Rate (Diastolic Blood Pressure Reduction)	86%	69%
Adverse Events Related to Vasodilation	Less Prevalent	More Prevalent

Efficacy in Chronic Stable Angina Pectoris



Mibefradil has also demonstrated efficacy in the treatment of chronic stable angina.[4]

- Placebo-Controlled Trials: Treatment with 100 mg of Mibefradil resulted in significant improvements in all exercise tolerance test parameters.[4]
- Comparative Trials: 100 mg of Mibefradil once daily was found to be superior in efficacy to 10 mg of amlodipine once daily and at least equivalent to diltiazem.[4]

Safety and Tolerability Profile

The safety of Mibefradil has been assessed in numerous clinical trials.[5]

Table 4: Incidence of Common Adverse Events (Mibefradil 100 mg vs. Placebo)[5]

Adverse Event	Mibefradil 100 mg	Placebo
Dizziness	2.1%	1.8%
Leg Edema	3.5%	1.4%
Fatigue	2.1%	1.4%
Lightheadedness	2.1%	0.4%

A notable finding from active-controlled trials was a lower incidence of pedal edema with Mibefradil (5.1%) compared to amlodipine (25.7%), diltiazem SR/CD (9.4%), and nifedipine SR/GITS (17.4%).[5] The rates of premature discontinuation due to adverse events for the 50 mg and 100 mg doses of Mibefradil were 2.5% and 3.5% respectively, compared to 3.5% for placebo.[5]

Experimental Protocols

The clinical trials cited in this guide followed rigorous, double-blind, randomized, parallel-group, and multicenter designs.

Mibefradil vs. Amlodipine Study Protocol:[1]

 Patient Population: 239 patients with uncomplicated mild-to-moderate essential hypertension.



- Treatment Regimen: Patients received either 50 mg of Mibefradil or 5 mg of amlodipine once daily for 4 weeks. This was followed by a forced titration to 100 mg of Mibefradil or 10 mg of amlodipine for an additional 8 weeks.
- Withdrawal Period: Following the 12-week treatment, patients entered a 4-week withdrawal period where they either continued their therapy or were switched to a placebo.

Mibefradil vs. Diltiazem CD Study Protocol:[2]

- Patient Population: 201 patients with uncomplicated, mild-to-moderate essential hypertension (baseline sitting diastolic blood pressure [SDBP] of ≥ 95 and ≤ 114 mmHg).
- Treatment Regimen: Patients were evenly randomized to receive either 100 mg of Mibefracil or 360 mg of diltiazem CD daily for 12 weeks.
- Withdrawal Period: After 12 weeks, patients entered a 4-week withdrawal period, either continuing active treatment or switching to placebo.

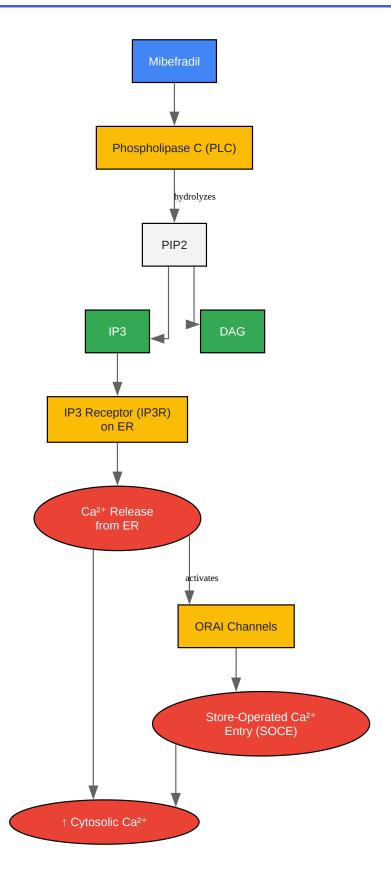
Statistical Analysis from In Vitro Study:[6] In a study investigating the cellular targets of Mibefradil, statistical analyses were performed to compare the means of group data. For data fitting a normal distribution, a two-tailed unpaired Student's t-test or a one-way ANOVA followed by Tukey's multiple comparisons post-hoc test was used.[6] The significance level was set at p < 0.05.[6]

Mechanism of Action and Signaling Pathway

Mibefradil is a calcium channel blocker with a greater selectivity for T-type calcium channels over L-type channels.[7] This selective blockade is believed to be responsible for many of its unique properties, including vasodilation, a decrease in peripheral vascular resistance, and a reduction in heart rate without significantly affecting cardiac contractility.[7][8]

More recent research has revealed additional cellular targets and pathways affected by Mibefradil. It has been shown to elicit an increase in cytosolic calcium concentration ([Ca2+]cyt) by activating phospholipase C (PLC) and stimulating inositol 1,4,5-trisphosphate (IP3) receptors, leading to the release of calcium from the endoplasmic reticulum (ER).[6] This depletion of ER calcium stores then triggers store-operated calcium entry (SOCE) through ORAI channels.[6]





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